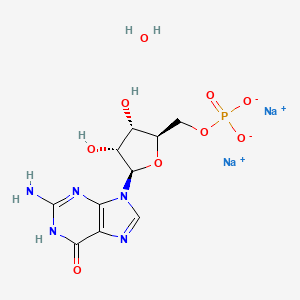

Guanosine 5'-monophosphate disodium salt hydrate

Overview

Description

Guanosine 5’-monophosphate disodium salt hydrate, also known as 5’-GMP-Na2 or 5’-Guanylic acid disodium salt hydrate, is a compound with the empirical formula C10H12N5Na2O8P . It is used in laboratory chemicals and also has applications in food, drug, pesticide, or biocidal products .

Synthesis Analysis

The synthesis of Guanosine 5’-monophosphate disodium salt hydrate involves an antisolvent crystallization process. This process aims to selectively produce each solid form of the compound. The concentrations of the solution and solid forms are monitored by in situ Raman spectroscopy using a calibration tool . The self-assembly of disodium 5′-guanosine monophosphate (Na 2 5′-GMP) is concentration-dependent and occurs at pH 8 .Molecular Structure Analysis

The molecular structure of Guanosine 5’-monophosphate disodium salt hydrate involves the formation of nanoscale cylinders consisting of hydrogen-bonded G-quartet disks, which are stacked on top of one another . The compound has a molecular weight of 407.18 on an anhydrous basis .Chemical Reactions Analysis

Guanosine 5’-monophosphate (GMP) is a ribonucleoside monophosphate which upon phosphorylation to GTP becomes incorporated into ribonucleic acids (RNAs) by various RNA polymerase(s) . It can be used to study the modulation of glutamatergic neurotransmission .Physical And Chemical Properties Analysis

Guanosine 5’-monophosphate disodium salt hydrate is a solid at room temperature . It is soluble in water at a concentration of 50 mg/mL, producing a clear, colorless to faintly yellow solution . The different solid forms of 5′-GMPNa 2 possess different thermodynamic properties, structural arrangement, and crystal habits .Scientific Research Applications

Noncardiovascular Uses of Phosphodiesterase-5 Inhibitors

Guanosine 5'-monophosphate disodium salt hydrate is a derivative involved in the cGMP pathway. Phosphodiesterase-5 inhibitors, which affect the cGMP pathway, are being researched for various potential noncardiovascular applications. These applications include treatment options for various male genitourinary disorders, cutaneous ulcerations, tissue protection, neurological conditions, diabetes, cancer, transplant and reconstructive surgery, female sexual dysfunction, and disorders of pregnancy. The expansive research into these inhibitors reflects the promising potential for improved therapeutic options and a deeper understanding of biological mechanisms in scientific medicine (Kloner et al., 2011).

Role in Aging and Neurological Disorders

The NO/cGMP signaling pathway, where cGMP is a critical secondary messenger, plays a significant role in learning and memory processes. With aging, there's an observed change in this pathway, with an increase in PDE expression and activity, leading to decreased cGMP concentration. This alteration correlates with reduced synaptic plasticity and cognitive performance, indicating the pathway's importance in aging and possibly Alzheimer's disease. Inhibitors of PDE2 and PDE9 have shown to improve learning and memory in older rats, spotlighting the importance of the cGMP pathway in neurological health and potential therapeutic applications (Domek-Łopacińska & Strosznajder, 2010).

Cardiovascular and Pulmonary Health

The soluble guanylate cyclase (sGC)-cGMP pathways are crucial in cardiovascular health, and sGC activators and stimulators are being explored as promising drugs for heart failure and pulmonary hypertension. Compounds like Cinaciguat and Riociguat have shown benefits in these conditions by modulating the sGC, indicating their potential as significant contributors to cardiovascular and pulmonary therapy (Mitrović et al., 2011).

Renal Disorders

Direct stimulation of sGC, which is part of the pathway involving this compound, is emerging as a novel approach for treating renal disorders. Chronic kidney disease (CKD) involves a deficiency of cGMP, and sGC stimulators and activators are under investigation in preclinical models with different etiologies of CKD. These compounds have consistently shown renoprotective effects in these models, indicating a potential breakthrough in CKD treatment, subject to confirmation in human clinical trials (Stasch et al., 2015).

Mechanism of Action

Target of Action

Guanosine 5’-phosphate disodium salt hydrate, also known as Guanosine 5’-monophosphate disodium salt hydrate, primarily targets various proteins and enzymes. Some of the key targets include GTPase HRas, Transforming protein RhoA, Protein-glutamine gamma-glutamyltransferase 2, Ras-related protein Rab-11A, and Adenylosuccinate synthetase . These targets play crucial roles in cellular processes such as signal transduction, protein synthesis, and cell division .

Mode of Action

The compound interacts with its targets by binding to them, thereby influencing their activity. For instance, it activates sulfonylurea receptor 2B (SUR2B) linked to the inward-rectifier potassium channel 6.1 (Kir6.1) in HEK293T cells . This interaction leads to changes in the activity of these targets, which can result in alterations in cellular processes .

Biochemical Pathways

The compound affects several biochemical pathways. It plays a key role in multiple cellular processes and the generation of growth factors . It is also involved in the modulation of glutamatergic neurotransmission . The compound’s action on these pathways can lead to downstream effects that influence cell function and behavior .

Pharmacokinetics

Its bioavailability would be influenced by factors such as its solubility, stability, and the presence of transporters .

Result of Action

The action of Guanosine 5’-phosphate disodium salt hydrate at the molecular and cellular level results in changes in the activity of its target proteins and enzymes. This can lead to alterations in cellular processes such as signal transduction, protein synthesis, and cell division . For instance, its activation of the sulfonylurea receptor can influence ion channel activity, affecting cellular excitability .

Action Environment

The action, efficacy, and stability of Guanosine 5’-phosphate disodium salt hydrate can be influenced by various environmental factors. These may include temperature, pH, and the presence of other molecules in the cellular environment. For instance, its solubility in water suggests that it can be readily dissolved in the aqueous environment of the cell . .

Safety and Hazards

Future Directions

Properties

IUPAC Name |

disodium;[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N5O8P.2Na.H2O/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(23-9)1-22-24(19,20)21;;;/h2-3,5-6,9,16-17H,1H2,(H2,19,20,21)(H3,11,13,14,18);;;1H2/q;2*+1;/p-2/t3-,5-,6-,9-;;;/m1.../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEKWJTZTMVQYSU-CYCLDIHTSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])[O-])O)O)N=C(NC2=O)N.O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])[O-])O)O)N=C(NC2=O)N.O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N5Na2O9P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5550-12-9 | |

| Record name | 5'-Guanylic acid, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Guanosine 5'-(disodium phosphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.468 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

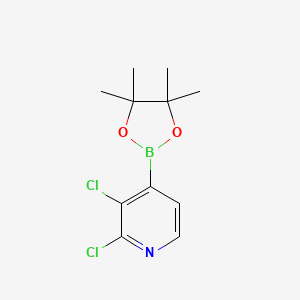

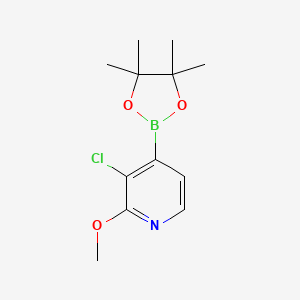

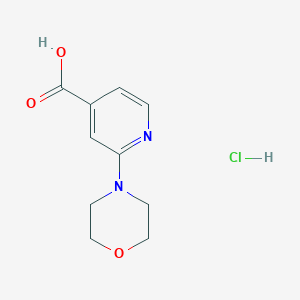

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Can you explain the role of guanosine 5'-monophosphate disodium salt hydrate in the formation of dynamic supramolecular structures?

A1: this compound is known to self-assemble into G-quadruplex structures. These structures are stabilized by hydrogen bonding and cation interactions, particularly with potassium or sodium ions. In the research article, "Feedback-controlled topological reconfiguration of molecular assemblies for programming supramolecular structures," [] the authors utilized this self-assembling property of this compound in combination with urease and lanthanum(III) ions to create a dynamic system capable of switching between precipitate and hydrogel states. The addition of lanthanum(III) ions triggers the topological reconfiguration of the G-quadruplex based molecular assemblies, leading to the observed changes in material properties. This dynamic system showcases the potential of this compound in creating adaptive and responsive supramolecular materials.

Q2: The research mentions a "topological reconfiguration" of molecular assemblies. What does this mean in the context of this compound?

A2: In the context of the research paper "Feedback-controlled topological reconfiguration of molecular assemblies for programming supramolecular structures," [] topological reconfiguration refers to the change in the overall structural arrangement of the this compound molecules within the assembly. Instead of transitioning through a complete disassembly and reassembly process, the molecules rearrange their interactions and spatial organization in response to the presence of lanthanum(III) ions. This reconfiguration leads to a shift between different material states – from a precipitate to a hydrogel and vice versa – highlighting the dynamic nature of these supramolecular systems.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2-Methylquinolin-4-yl)methyl]amine hydrochloride](/img/structure/B1418065.png)

![N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-bromobenzamide](/img/structure/B1418077.png)